molecular formula C20H19ClF3N5O3 B12622392 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12622392
M. Wt: 469.8 g/mol
InChI Key: PKMRFDFSIUTNPS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability .

Properties

Molecular Formula

C20H19ClF3N5O3

Molecular Weight

469.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19ClF3N5O3/c21-13-5-4-10(8-12(13)20(22,23)24)25-17(31)11-9-14(30)26-16-15(11)18(32)28-19(27-16)29-6-2-1-3-7-29/h4-5,8,11H,1-3,6-7,9H2,(H,25,31)(H2,26,27,28,30,32)

InChI Key

PKMRFDFSIUTNPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with various reagents to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the pyrido[2,3-d]pyrimidine core .

Industrial production methods often involve optimizing these reaction conditions to increase yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on opioid receptors to produce analgesic effects or inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting pharmacological properties .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential biological activities. Its structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on diverse research studies and findings.

The compound has the following chemical properties:

  • Molecular Formula : C25H19ClF3N3O2
  • Molecular Weight : 550.025 g/mol
  • CAS Number : 315694-11-2

The presence of the trifluoromethyl group in the compound is significant as it can enhance lipophilicity and improve binding affinity to biological targets. The docking studies indicate that the electron-withdrawing nature of the trifluoromethyl group allows for stronger interactions with various enzyme targets through hydrogen and halogen bonding .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, studies have shown that related compounds with similar structures demonstrated significant inhibitory effects on breast cancer cells (MCF-7) and other tumor cell lines. The IC50 values suggest moderate to high potency against these cell lines, indicating potential for development as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Cholinesterases : The compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate activity .
  • Cyclooxygenases : It shows potential inhibitory effects on COX enzymes, which are crucial in inflammatory processes .

Antioxidant Activity

The antioxidant potential of the compound has been explored, with findings indicating that it can scavenge free radicals effectively. This property is essential for mitigating oxidative stress-related diseases and could contribute to its anticancer effects .

Case Study 1: Anticancer Activity Evaluation

In a study focused on cancer therapy, derivatives of the compound were tested against MCF-7 cells. The results showed that specific modifications to the piperidine ring enhanced cytotoxicity, highlighting the importance of structural optimization in drug design.

CompoundCell LineIC50 (μM)
Derivative AMCF-710.4
Derivative BMCF-75.4

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition was conducted using different derivatives of the compound. The results indicated varying degrees of inhibition across different enzyme targets.

EnzymeCompound A IC50 (μM)Compound B IC50 (μM)
AChE18.110.4
BChE15.69.9
COX-2ModerateModerate

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